molecular formula C6H11NOS B12810387 4-Isopropyl-1,3-oxazolidine-2-thione

4-Isopropyl-1,3-oxazolidine-2-thione

Cat. No.: B12810387
M. Wt: 145.23 g/mol
InChI Key: CIRDXQWBLPPFPN-UHFFFAOYSA-N
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Description

(S)-4-Isopropyloxazolidine-2-thione is a chiral heterocyclic compound containing a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Isopropyloxazolidine-2-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of isopropylamine with carbon disulfide, followed by cyclization with an appropriate aldehyde or ketone under acidic or basic conditions.

Industrial Production Methods: In an industrial setting, the production of (S)-4-Isopropyloxazolidine-2-thione may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: (S)-4-Isopropyloxazolidine-2-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the carbon adjacent to the thione group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted oxazolidines.

Scientific Research Applications

(S)-4-Isopropyloxazolidine-2-thione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of (S)-4-Isopropyloxazolidine-2-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

    4-Thiazolidinone: Similar in structure but contains a different heterocyclic ring.

    Oxazolidinone: Lacks the thione group but shares the oxazolidine ring structure.

    Thiazolidine: Contains a sulfur atom in the ring but lacks the thione group.

Uniqueness: (S)-4-Isopropyloxazolidine-2-thione is unique due to its chiral nature and the presence of both an oxazolidine ring and a thione group. This combination imparts distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C6H11NOS

Molecular Weight

145.23 g/mol

IUPAC Name

4-propan-2-yl-1,3-oxazolidine-2-thione

InChI

InChI=1S/C6H11NOS/c1-4(2)5-3-8-6(9)7-5/h4-5H,3H2,1-2H3,(H,7,9)

InChI Key

CIRDXQWBLPPFPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1COC(=S)N1

Origin of Product

United States

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